Dinoseb-13C6
Description
Properties
Molecular Formula |
C₄¹³C₆H₁₂N₂O₅ |
|---|---|
Molecular Weight |
246.17 |
Synonyms |
2,4-Dinitro-6-(1-methylpropyl)phenol-13C6; 2,4-Dinitro-6-sec-butylphenol-13C6; 2-(1-Methylpropyl)-4,6-dinitrophenol-13C6; 2-sec-Butyl-4,6-dinitrophenol-13C6; 4,6-Dinitro-2-(1-methyl-n-propyl)phenol-13C6; 4,6-Dinitro-2-(2-butyl)phenol-13C6; 4,6-Dinitr |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Dinoseb 13c6
Methodologies for Stable Isotope Incorporation
The introduction of stable isotopes, such as Carbon-13 (¹³C), into a molecule like Dinoseb (B1670700) requires specialized synthetic strategies. The goal is to replace the naturally occurring Carbon-12 (¹²C) atoms with ¹³C atoms at specific positions, in this case, within the aromatic ring, to create a "ring-13C6" labeled compound.
Chemical Synthesis Pathways for Ring-13C6 Labeling
The synthesis of Dinoseb-13C6 typically starts from a ¹³C-labeled precursor. A common and effective starting material is [¹³C₆]-Phenol. nih.gov This compound, where all six carbon atoms of the benzene (B151609) ring are ¹³C, serves as the foundational scaffold for building the final this compound molecule.
The general synthetic route for unlabeled Dinoseb involves two main steps: the alkylation of phenol (B47542) followed by nitration. wikipedia.org For the ¹³C-labeled version, a similar pathway is followed, beginning with the ¹³C₆-labeled phenol.
The first step is a Friedel-Crafts alkylation of [¹³C₆]-Phenol. This reaction introduces the sec-butyl group onto the labeled aromatic ring. Typically, an alkylating agent like 2-butanol (B46777) or a 2-butyl halide is used in the presence of a Lewis acid catalyst.
The second step is the nitration of the resulting 2-sec-butylphenol-13C6. This is a crucial step that adds two nitro groups to the aromatic ring to yield this compound. A mixture of nitric acid and sulfuric acid is commonly employed as the nitrating agent. wikipedia.org The reaction conditions must be carefully controlled to ensure the correct positioning of the nitro groups at the 4 and 6 positions of the phenol ring.
An alternative approach for introducing nitro groups involves the use of in situ generated acetyl nitrate. nih.gov This method has been successfully used for the synthesis of related labeled dinitroaromatic compounds. nih.gov
Precursor Selection and Reaction Optimization
Reaction optimization is essential to maximize the yield and purity of the final product. Key parameters that are often optimized include:
Catalyst Choice: In Friedel-Crafts alkylation, the choice of Lewis acid catalyst can significantly impact the reaction efficiency and regioselectivity.
Reaction Temperature: Temperature control is vital during both alkylation and nitration to prevent side reactions and decomposition of the product.
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of impurities.
Concentration of Reactants: The relative concentrations of the reactants can influence the reaction rate and product distribution.
The optimization process often involves systematic variation of these parameters and analysis of the resulting product mixture to identify the conditions that provide the best outcome. science.gov
Isotopic Purity and Enrichment Verification Techniques
Following the synthesis, it is imperative to verify the isotopic enrichment and purity of the this compound. This is accomplished using a combination of high-precision analytical techniques.
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic composition of a molecule. nih.gov It can distinguish between molecules with very small mass differences, such as those resulting from the incorporation of ¹³C isotopes. nih.govorgchemboulder.com
In the analysis of this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion. The theoretical molecular weight of unlabeled Dinoseb (C₁₀H₁₂N₂O₅) is approximately 240.07 g/mol . For this compound, where six ¹²C atoms are replaced by ¹³C atoms, the molecular weight will be higher by approximately 6.02 atomic mass units. HRMS can precisely measure this mass difference, confirming the incorporation of the six ¹³C atoms. nih.gov
The mass spectrum will also show the distribution of different isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the peaks corresponding to molecules with different numbers of ¹³C atoms, the isotopic abundance can be quantified. nih.govacs.org Tandem mass spectrometry (MS/MS) can provide even more detailed structural information and further confirm the location of the labels. frontiersin.org
Table 1: Theoretical Mass Data for Dinoseb and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Dinoseb | C₁₀H₁₂N₂O₅ | 240.0746 |
| This compound | ¹³C₆C₄H₁₂N₂O₅ | 246.0947 |
Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for characterizing isotopically labeled compounds. acs.orgnih.gov While ¹²C is not NMR-active, the ¹³C isotope has a nuclear spin and can be detected by NMR. libretexts.org
¹³C NMR spectroscopy provides direct evidence of the presence and position of the ¹³C atoms in the molecule. libretexts.orgfrontiersin.org In the ¹³C NMR spectrum of this compound, the signals corresponding to the six carbon atoms of the aromatic ring will be significantly enhanced compared to a spectrum of unlabeled Dinoseb. libretexts.org The chemical shifts of these signals can confirm their position within the benzene ring.
Furthermore, ¹H NMR can also be used to indirectly assess ¹³C enrichment. The coupling between ¹³C nuclei and adjacent protons (¹H-¹³C coupling) results in splitting of the proton signals. The presence and pattern of these couplings can confirm the incorporation of ¹³C at specific sites. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Functional Groups in Dinoseb
| Functional Group | Typical ¹³C Chemical Shift Range (ppm) |
|---|---|
| Aromatic Carbons | 100 - 170 |
| Aliphatic Carbons (sec-butyl group) | 10 - 50 |
Quantitative Elemental Analysis for Carbon Isotope Ratio
This measurement provides a bulk analysis of the ¹³C enrichment in the entire molecule. nih.gov The results are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB). mdpi.comvliz.be For a highly enriched compound like this compound, the δ¹³C value will be extremely high, confirming the successful incorporation of the stable isotope.
Advanced Analytical Methodologies and Instrumentation for Dinoseb 13c6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful technique for the analysis of Dinoseb (B1670700) due to its high sensitivity and selectivity. The use of Dinoseb-13C6 as an internal standard is a key component of robust LC-MS/MS-based methods.
Optimization of Chromatographic Separation for this compound and Analytes
Effective chromatographic separation is crucial to distinguish Dinoseb and its isotopologue from other matrix components, which is fundamental for accurate quantification. Reversed-phase chromatography is a common approach. For instance, a method developed for various herbicides, including Dinoseb, utilized a C18 column to achieve separation. econference.io The optimization process involves evaluating different columns, mobile phases, and gradient elution programs to ensure baseline separation and good peak shape. nih.gov
One study detailed the use of a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm x 100 mm) for the separation of chlorinated herbicides. econference.io The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate analytes with different polarities. econference.ioacs.org The flow rate is another critical parameter that is optimized to balance analysis time and separation efficiency. nih.gov
Table 1: Example Chromatographic Conditions for Dinoseb Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18, 1.7µm x 2.1mm x 100mm | econference.io |
| Mobile Phase A | Water with 2 mM ammonium acetate | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 2 mM ammonium acetate | nih.gov |
| Gradient | Optimized for baseline separation of target analytes | econference.ionih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | nih.gov |
| Injection Volume | 5 - 50 µL | econference.ionih.gov |
Tandem Mass Spectrometry (MS/MS) Parameter Development for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of this compound and its unlabeled counterpart. The process involves the selection of a precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ion mode) and its fragmentation into specific product ions. massbank.eu The optimization of MS/MS parameters is essential for maximizing the signal response.
For Dinoseb, operating in negative electrospray ionization (ESI-) mode is common. econference.io The precursor ion for Dinoseb is m/z 239, and for this compound, it is m/z 245. econference.io These precursor ions are then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. For example, a transition of 259 > 201 has been reported for a related 13C6-labeled herbicide internal standard. econference.io The collision energy is a critical parameter that is optimized to yield the most intense and specific product ions. nih.gov The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), allows for highly selective detection, minimizing interference from matrix components. nih.gov
Table 2: Illustrative MS/MS Parameters for Dinoseb and its 13C6-Isotopologue
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Dinoseb | 239 | Optimized for specific instrument | Optimized | econference.io |
| This compound | 245 | Optimized for specific instrument | Optimized | econference.io |
Note: Specific product ions and collision energies are instrument-dependent and require empirical determination.
Internal Standard Quantification Using this compound in Environmental and Biological Matrices
This compound is an ideal internal standard for the quantification of Dinoseb in complex samples like soil, water, and biological tissues. econference.io Because it has the same chemical and physical properties as the native analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. nih.gov By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be corrected for. econference.iochromatographyonline.com
Quantification is based on the ratio of the peak area of the native Dinoseb to the peak area of this compound. nih.gov This ratio is then compared to a calibration curve generated from standards containing known concentrations of Dinoseb and a constant concentration of this compound. This isotope dilution method provides high accuracy and precision, as it compensates for variations in extraction efficiency and instrument response. nih.govnih.gov Studies have demonstrated the successful application of this technique for the analysis of herbicides in various environmental and biological samples. econference.ionih.gov
Matrix Effect Mitigation Strategies with Isotopic Standards
The "matrix effect" is a well-known challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. acs.orgscielo.org.co Using a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. nih.govchromatographyonline.com
Since this compound is structurally identical to Dinoseb, it is affected by matrix interferences in the same way. nih.gov Therefore, any signal suppression or enhancement experienced by the native analyte will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out. chromatographyonline.com This approach significantly improves the accuracy and reliability of quantitative results, especially in complex matrices such as soil, food, and biological fluids. nih.govanalchemres.org Research has shown that this method can correct for matrix effects, bringing apparent recoveries to within acceptable ranges (e.g., 70-120%). chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is often preferred for polar compounds like Dinoseb, GC-MS remains a viable and powerful analytical technique, particularly when coupled with appropriate sample derivatization.
Derivatization Techniques for GC-MS Analysis
Dinoseb is a polar, acidic phenol (B47542), which makes it non-volatile and prone to poor peak shape and thermal degradation in a gas chromatograph. pjoes.comresearchgate.net To overcome these issues, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group. researchgate.net
Common derivatization techniques for phenolic compounds like Dinoseb include methylation and silylation. researchgate.netnih.gov
Methylation: This process replaces the acidic proton of the hydroxyl group with a methyl group. Reagents like diazomethane (B1218177) or trimethylanilinium hydroxide (B78521) (TMAH) can be used. pjoes.comnih.gov TMAH allows for in-injection port derivatization, which is a rapid and automatable technique. nih.gov Methylation results in the formation of Dinoseb methyl ether, which exhibits better chromatographic behavior. pjoes.comaccustandard.com
Pentafluorobenzylation: Another technique involves derivatization with pentafluorobenzyl bromide (PFBBr). This creates a derivative that is highly sensitive to electron capture detection (ECD), though it is also suitable for MS detection. epa.gov
Silylation: Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) ethers, which are volatile and produce characteristic ions in the mass spectrometer. researchgate.net
The choice of derivatization reagent depends on the specific requirements of the analysis, including desired sensitivity and the presence of other interfering substances. researchgate.net The derivatization reaction conditions, such as temperature and time, must be carefully optimized to ensure complete and reproducible conversion of the analyte. nih.gov
Table 3: Common Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 2,4-Dinitro-6-(1-methylpropyl)phenol-13C6 |
| Dinoseb | 2,4-Dinitro-6-sec-butylphenol |
| Acetonitrile | - |
| Methanol | - |
| Ammonium acetate | - |
| Diazomethane | - |
| Trimethylanilinium hydroxide | TMAH |
| Pentafluorobenzyl bromide | PFBBr |
| bis(trimethylsilyl)trifluoroacetamide | BSTFA |
Selective Ion Monitoring (SIM) and Full Scan Acquisition for Labeled Compound Detection
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of labeled compounds such as this compound. Within MS, two primary data acquisition modes are employed: full scan and selective ion monitoring (SIM). scioninstruments.com
Full Scan Acquisition involves scanning a wide range of mass-to-charge (m/z) ratios, providing a comprehensive mass spectrum of all ionizable compounds in a sample. scioninstruments.com This mode is invaluable for identifying unknown compounds and for obtaining detailed structural information. scioninstruments.com For instance, in metabolomics studies, a full scan with a high automatic gain control (AGC) target is effective for a general overview, especially for high-intensity species. nih.gov However, for low-concentration analytes like isotopically labeled compounds, the sensitivity of the full scan mode can be a limiting factor. nih.gov
Selective Ion Monitoring (SIM) offers a solution to this limitation by focusing the mass spectrometer on a few specific m/z values that are characteristic of the target analyte. scioninstruments.com By concentrating on these pre-selected ions, SIM significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts of compounds like this compound. scioninstruments.com This targeted approach reduces background noise and improves the signal-to-noise ratio, leading to more accurate and reliable quantification. scioninstruments.com In situations requiring detection limits below the normal range of full spectra analysis, SIM is the preferred method. epa.govhubspotusercontent00.net However, it's important to note that SIM may provide a lesser degree of confidence in compound identification unless multiple ions are monitored for each compound. epa.govhubspotusercontent00.net
A powerful strategy often employed is the combination of both full scan and SIM in a single analytical run. nih.gov This allows for general metabolic profiling through the full scan data while simultaneously achieving accurate quantification of low-intensity ions, such as isotope-labeled species, using SIM. nih.gov The SIM scan window should be set to cover all masses of interest for the labeled ion, from the unlabeled form to the highest labeled form. nih.gov
Here is an interactive data table comparing the key features of Full Scan and SIM modes for the analysis of this compound:
Table 1: Comparison of Full Scan and Selective Ion Monitoring (SIM) for this compound Analysis| Feature | Full Scan Acquisition | Selective Ion Monitoring (SIM) |
|---|---|---|
| Primary Use | Comprehensive analysis, identification of unknown compounds | Targeted quantification of known compounds |
| Sensitivity | Lower, may be insufficient for trace levels | High, ideal for detecting low concentrations |
| Selectivity | Lower, detects a broad range of ions | High, focuses on specific ions, reducing background |
| Data Output | Complete mass spectrum | Signal intensity for pre-selected m/z values |
| Application for this compound | General screening and identification | Precise quantification and tracing studies |
Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique for measuring the relative abundance of stable isotopes, such as carbon-13 (¹³C) and carbon-12 (¹²C). rug.nl This makes it an exceptionally powerful tool for studies involving isotopically labeled compounds like this compound. IRMS instruments can achieve a high level of precision, often better than 0.05‰ for ¹⁸O/¹⁶O ratios. rug.nl The core principle of IRMS involves converting the sample into a simple gas (like CO₂) and then measuring the ratios of the different isotopic masses (e.g., m/z 44, 45, and 46 for CO₂). rug.nloiv.int
Coupling with Chromatography (GC-IRMS, LC-IRMS) for Tracing Applications
To analyze specific compounds within a complex mixture, IRMS is often coupled with a separation technique, most commonly Gas Chromatography (GC-IRMS) or Liquid Chromatography (LC-IRMS). oiv.intthermofisher.com This hyphenated approach, known as Compound-Specific Isotope Analysis (CSIA), allows for the determination of the isotopic composition of individual compounds as they elute from the chromatography column. ub.edu
GC-IRMS: In this setup, the compounds separated by the GC are combusted into a simple gas (e.g., CO₂) before entering the IRMS. oiv.int This technique is well-suited for volatile and semi-volatile compounds and has been instrumental in tracing the origin and fate of various organic substances. thermofisher.comwvu.edu For instance, GC-IRMS has been used to measure the enrichment of L-[¹³C₆]-phenylalanine to determine muscle protein synthesis rates, demonstrating its capability to measure very low enrichments of stable isotopically labeled tracers. nih.gov
LC-IRMS: This technique is designed for the analysis of polar, non-volatile compounds that are not amenable to GC. thermofisher.comub.edu The eluent from the LC is typically passed through an interface that converts the organic carbon of the target analyte into CO₂ for IRMS analysis. ub.edu LC-IRMS is valuable for studying the environmental fate of herbicides and their metabolites in aqueous samples. ub.edu
The use of this compound as an internal standard or tracer in conjunction with GC-IRMS or LC-IRMS enables precise quantification and allows researchers to track its movement and transformation in environmental systems.
Carbon Isotope Fractionation Studies
Carbon isotope fractionation is the partitioning of carbon isotopes (¹³C and ¹²C) during physical, chemical, and biological processes. copernicus.org These processes often favor one isotope over the other, leading to changes in the ¹³C/¹²C ratio of the substrate and product. copernicus.org Studying these changes can provide valuable insights into reaction mechanisms and environmental fate.
In the context of this compound, while it is an artificially enriched compound, understanding natural carbon isotope fractionation is crucial for interpreting the results of environmental studies. For example, microbial degradation of a contaminant can lead to a characteristic isotopic enrichment in the remaining fraction of the compound. By analyzing the isotopic signature of both the parent compound and its degradation products, researchers can elucidate degradation pathways and rates. mdpi.com
The isotopic composition, expressed as δ¹³C, is measured relative to a standard (Vienna Pee Dee Belemnite, V-PDB). oiv.int Changes in this value (Δ¹³C) can indicate the extent of a reaction. frontiersin.org For example, in studies of Proterozoic cyanobacteria, carbon isotope fractionation (εp) was used to understand carbon fixation pathways. nih.gov While this compound itself is the tracer, the principles of isotope fractionation are fundamental to interpreting its interaction with and transformation within biological and environmental systems.
Other Advanced Spectroscopic Techniques
Beyond mass spectrometry, other advanced spectroscopic methods play a role in studying labeled compounds and their interactions in complex systems.
Application of Environmental Nuclear Magnetic Resonance (NMR) for in vivo Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed molecular-level information by exploiting the magnetic properties of atomic nuclei. fepbl.com Environmental NMR, particularly in vivo NMR, has emerged as a powerful tool for studying the metabolic effects of environmental contaminants in living organisms without the need for sample destruction. fepbl.commdpi.com
In vivo NMR allows for real-time monitoring of metabolic processes and can track the uptake, biotransformation, and excretion of xenobiotics. mdpi.comnih.gov When combined with isotopic labeling, such as using this compound, the utility of NMR is significantly enhanced. The ¹³C label provides a specific signal that can be followed through various metabolic pathways. Multidimensional NMR techniques, like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to identify the metabolites formed from the labeled parent compound, offering a unique window into the living metabolome. mdpi.com Comprehensive Multiphase NMR (CMP-NMR) is a more recent development that allows for the analysis of intact samples containing multiple phases (solution, gel, solid), which is particularly useful for environmental samples. scholaris.ca
Spectrophotometric Monitoring of Degradation Kinetics
Spectrophotometry, which measures the absorption of light by a chemical substance, can be a straightforward method for monitoring the concentration of a compound over time, and thus its degradation kinetics. For a compound like Dinoseb, which contains chromophores (light-absorbing groups), its concentration in an aqueous solution can be tracked by measuring the absorbance at a specific wavelength.
In a study on the photocatalytic degradation of Dinoseb, spectrophotometry was used to follow the decrease in its concentration under UV irradiation in the presence of a TiO₂ catalyst. nih.gov The degradation was found to follow pseudo-first-order kinetics, and the rate was influenced by factors such as pH, catalyst dosage, and the presence of electron acceptors. nih.gov While spectrophotometry itself does not distinguish between Dinoseb and this compound (as the ¹³C label does not significantly alter the UV-Vis absorption spectrum), it can be used in controlled experiments with this compound to study its degradation kinetics under various environmental conditions. By monitoring the disappearance of the characteristic absorption peak, researchers can determine the rate constant of the degradation reaction.
Here is an interactive data table summarizing the applications of these advanced techniques for this compound:
Table 2: Applications of Other Advanced Spectroscopic Techniques for this compound| Technique | Application for this compound | Key Research Findings |
|---|---|---|
| Environmental NMR (in vivo) | Tracing metabolic pathways and biotransformation in living organisms. | Enables non-invasive, real-time monitoring of how an organism processes the compound. mdpi.comnih.gov |
| Spectrophotometry | Monitoring the rate of degradation in controlled kinetic studies. | Allows for the determination of degradation kinetics under various environmental conditions (e.g., photocatalysis). nih.gov |
Environmental Fate and Transport Studies Utilizing Stable Isotopes
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions induced by light or water.
Photoassisted Degradation Mechanisms and Kinetics in Aquatic Systems
Photodegradation, or photolysis, is a primary mechanism for the breakdown of dinoseb (B1670700) in surface waters. nih.gov Studies show that dinoseb in aqueous environments is broken down by sunlight, with an estimated half-life of 14 to 18 days. nih.gov The rate of this degradation can be significantly influenced by various factors, including water depth and turbidity. canada.ca
Research into photoassisted degradation using a titanium dioxide (TiO2) catalyst under UV irradiation reveals that the process follows pseudo-first-order kinetics. nih.govnih.gov The efficiency of this degradation is highly dependent on parameters such as the type and concentration of the catalyst, pH, and the intensity of the light source. nih.govresearchgate.net For instance, the degradation rate increases with the catalyst concentration up to a certain point, beyond which the rate may decrease. nih.gov Acidic conditions (low pH) have been found to promote more efficient degradation of dinoseb. nih.govresearchgate.net The presence of electron acceptors like hydrogen peroxide can further enhance the rate of photoassisted degradation. researchgate.net
Table 1: Factors Influencing Photoassisted Degradation of Dinoseb
| Parameter | Observed Effect on Degradation Rate | Reference |
| Catalyst (TiO2) | Rate increases with concentration up to an optimal point (e.g., 2 gL⁻¹ for Degussa P25). | nih.gov |
| pH | Degradation is more efficient in acidic conditions. | nih.govresearchgate.net |
| Light Intensity | Higher light intensity leads to faster degradation. | nih.gov |
| Electron Acceptors | Presence of H2O2, KBrO3, K2S2O8 enhances the degradation rate. | researchgate.net |
Hydrolysis and Oxidation Processes Characterization
Hydrolysis does not appear to be a significant degradation pathway for dinoseb in water, as the molecule lacks functional groups that are readily hydrolyzable. canada.ca However, oxidation processes, particularly reactions with photochemically generated hydroxyl radicals in the atmosphere, are relevant. The estimated half-life for the reaction of vapor-phase dinoseb with these radicals is approximately 14.1 days. nih.gov In aquatic systems, advanced oxidation processes driven by catalysts like TiO2 under UV light generate powerful hydroxyl radicals that are key to breaking down the dinoseb molecule. acs.org
Transformation Product Identification and Reaction Pathway Elucidation using 13C Tracers
The use of carbon-13 (¹³C) labeled tracers is invaluable for identifying the byproducts of degradation. While specific studies detailing the transformation products of Dinoseb-13C6 itself are not prevalent, the principles of using isotopic labeling to trace metabolic pathways are well-established. researchgate.net In studies of similar nitroaromatic compounds, isotopic labeling helps distinguish true metabolites from background organic matter, confirming the transformation pathway. researchgate.neteawag.ch
For dinoseb, photoassisted degradation studies have identified several intermediate products through gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The proposed mechanism involves the attack of hydroxyl radicals, leading to the breakdown of the aromatic ring and the formation of smaller organic compounds. nih.gov The precision in quantifying these transient products is greatly enhanced by using a ¹³C-labeled internal standard like this compound, which behaves identically to the parent compound during extraction and analysis but is distinguishable by its mass. epa.gov
Biotic Degradation Processes
Biotic degradation relies on living organisms, primarily microbes, to break down chemical compounds.
Microbial Degradation Pathways in Soil and Water Systems
Dinoseb is expected to biodegrade slowly in soil and water. epa.govepa.gov Its persistence can vary, with an estimated half-life in sandy loam soil of about 100 days. epa.gov However, certain microbial species are capable of degrading it more effectively. Several bacterial strains, including species of Pseudomonas and Clostridium, have been identified that can degrade dinoseb under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. canada.ca
A notable example is the bacterium Clostridium bifermentans, which has been shown to degrade dinoseb cometabolically, meaning it requires another carbon source to carry out the degradation. nih.gov This strain could reduce dinoseb concentrations to below detection limits within 96 hours in laboratory cultures. nih.gov The degradation of similar dinitrophenol compounds often begins with the reduction of one or more nitro groups to amino groups, a common first step in both aerobic and anaerobic pathways. hibiscuspublisher.com
Table 2: Microorganisms Involved in Dinoseb Degradation
| Microorganism | Degradation Condition | Key Finding | Reference |
| Clostridium bifermentans | Anaerobic (Cometabolism) | Degraded dinoseb below detection limits in 96 hours. | nih.gov |
| Pseudomonas aeruginosa | Aerobic | Capable of degrading dinoseb. | canada.ca |
| Pseudomonas putida | Aerobic | Capable of degrading dinoseb. | canada.ca |
| Azotobacter sp. | Aerobic | Capable of degrading dinoseb. | canada.ca |
Identification of Biodegradation Intermediates and Metabolites via Isotopic Labeling
Isotopic labeling is a powerful technique for tracing the path of a contaminant through metabolic processes. nih.gov Studies using uniformly labeled 14C-dinoseb have demonstrated the potential for mineralization (complete breakdown to CO2). nih.gov In one study, Clostridium bifermentans mineralized 7.2% of the labeled dinoseb to ¹⁴CO2 under anaerobic conditions. nih.gov When the remaining degradation products were exposed to aerobic soil bacteria, a further 35.4% of the initial label was evolved as ¹⁴CO2, indicating a two-stage anaerobic-aerobic degradation process can be effective. nih.gov
While ¹⁴C is a radioisotope, the principles apply to stable isotopes like ¹³C. Using this compound allows researchers to track the incorporation of carbon from the contaminant into microbial biomass or specific metabolic intermediates. researchgate.net This technique, known as Stable Isotope Probing (SIP), can identify the specific microorganisms assimilating the contaminant and elucidate the metabolic pathways without the need for radioactive materials. nih.gov For related nitroaromatic compounds, isotopic analysis has been crucial in identifying intermediates and confirming degradation mechanisms, such as the reduction of nitro groups to form amino-phenols. researchgate.nethibiscuspublisher.com
Kinetic Isotope Effects in Biodegradation Mechanisms
Understanding the biodegradation of a pollutant is crucial for predicting its persistence and for developing remediation strategies. The use of stable isotope-labeled compounds like this compound is central to investigating these processes through the study of Kinetic Isotope Effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. researchgate.net
During biodegradation, microorganisms often target specific chemical bonds. Because bonds involving heavier isotopes (like ¹³C) have a slightly higher energy than those with lighter isotopes (¹²C), they are generally broken more slowly. This results in the remaining, undegraded contaminant becoming progressively enriched in the heavier isotope. By measuring the change in the isotopic ratio (e.g., ¹³C/¹²C) of the contaminant pool over time, researchers can quantify the extent of degradation. researchgate.netresearchgate.net
While specific KIE studies on this compound are not detailed in available literature, the methodology is well-established. For instance, research on other pollutants demonstrates that analyzing isotope fractionation can help distinguish between different degradation pathways (e.g., aerobic vs. anaerobic) and identify the rate-limiting step of the reaction. researchgate.netresearchgate.net In the context of dinoseb, which is known to be degraded by various bacteria like Pseudomonas and Azotobacter, a KIE study would reveal which bonds are initially cleaved during its biotransformation—such as the reduction of its nitro groups to amino groups, a key step in its anaerobic degradation. nih.govcanada.ca This information is critical for assessing the efficacy of natural attenuation and for designing bioremediation systems. clu-in.org
Environmental Persistence and Mobility Research
Leaching Potential in Soil Columns with Labeled Dinoseb
The potential for a pesticide to contaminate groundwater is largely determined by its mobility in soil, a characteristic often assessed through leaching studies in soil columns. In these experiments, a labeled compound such as this compound is applied to the top of a soil column, and simulated rainfall is used to observe its movement. The isotopic label allows for precise quantification of the compound in the leachate (the water that passes through the column) and at various depths within the soil profile, providing unambiguous data on its mobility.
Studies on dinoseb have classified it as having a high potential for leaching. herts.ac.uk This is supported by its measured soil sorption coefficient (Koc), which is relatively low, and its moderate water solubility. echemi.comepa.govnih.gov Research indicates that dinoseb is of intermediate to high mobility in various soil types, including silt loam and sandy soils. nih.gov However, its mobility can be influenced by soil pH; it tends to bind more strongly in acidic soils. echemi.comnih.gov In the absence of other degradation processes, dinoseb's half-life in sandy loam soil has been estimated at around 100 days, providing a significant time window for leaching to occur. epa.gov Using a labeled tracer like this compound in such studies is essential to generate the precise data needed to model its transport and predict potential groundwater contamination.
Sorption and Desorption Dynamics in Environmental Compartments
Sorption—the process of a chemical binding to soil or sediment particles—is a key factor controlling its concentration in water, and therefore its mobility and bioavailability. researchgate.net Batch equilibrium experiments are commonly used to quantify sorption dynamics, and the use of isotopically labeled compounds like this compound is standard practice in this research. The labeled compound is added to a slurry of soil or sediment and water. After a period of equilibration, the amount of the compound remaining in the water versus the amount bound to the solid particles is measured to determine sorption coefficients.
The organic carbon-water (B12546825) partition coefficient (Koc) is a common metric used to describe this behavior. For dinoseb, a measured Koc of 124 indicates a relatively weak bond to soil organic matter, which aligns with its classification as a mobile compound. epa.govnih.gov However, this sorption is highly dependent on pH. At a low pH of 3, a much higher Koc value of 6,607 has been observed, indicating significantly stronger binding and lower mobility under acidic conditions. nih.govcanada.ca Studies have found that Freundlich sorption coefficients (Kf) for dinoseb show a strong positive correlation with the soil's organic carbon content, which accounts for much of the variability in its sorption behavior. researchgate.netslu.se
Table 1: Soil Sorption and Mobility Properties of Dinoseb
| Parameter | Reported Value | Implication | Reference |
|---|---|---|---|
| Soil Sorption Coefficient (Koc) | 124 mL/g | High mobility in soil | epa.govnih.gov |
| Soil Sorption Coefficient (Koc) at pH 3 | 6607 mL/g | Lower mobility in acidic soils | nih.govcanada.ca |
| GUS Leaching Potential Index | 3.73 | Classified as a "leacher" | herts.ac.uk |
| Vadose Zone Half-Life (Sandy Loam) | ~100 days | Sufficiently persistent to allow for leaching | epa.gov |
Long-Range Environmental Transport Studies using Isotopic Signatures
Some chemicals can travel long distances from their source through the atmosphere, leading to contamination in remote regions. Assessing this long-range transport potential involves evaluating a chemical's persistence in the air. For dinoseb, the estimated atmospheric half-life, based on its reaction with hydroxyl radicals, is approximately 2.6 to 14.1 days. canada.caepa.gov This persistence suggests it can be transported over significant distances. canada.ca
Compound-specific isotope analysis (CSIA) is a powerful technique for tracking pollutants and identifying their sources. researchgate.netresearchgate.net Different manufacturing processes or degradation reactions can impart slightly different isotopic ratios on a chemical. By establishing the unique isotopic signature of a pollutant from a specific source—a process that would be aided by a certified standard like this compound—scientists can then sample the compound in distant locations and compare its signature to pinpoint its origin. While specific studies tracking the long-range transport of dinoseb using its isotopic signature are not documented in the search results, the principles of CSIA are widely applied to other environmental contaminants for this purpose. clu-in.org
Bioavailability and Bioaccumulation Research in Non-Human Organisms
Quantitative Assessment of Uptake and Distribution in Aquatic and Terrestrial Biota using Labeled Tracers
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. Once taken up, a chemical may bioaccumulate, reaching higher concentrations in the organism than in the surrounding environment. Labeled tracers like this compound are essential for accurately measuring these phenomena. By exposing organisms (e.g., fish, invertebrates, plants) to a known concentration of the labeled compound, researchers can precisely measure its uptake, identify the tissues in which it accumulates, and determine its rate of excretion.
Table 2: Bioaccumulation and Ecotoxicity Parameters for Dinoseb
| Parameter | Organism/System | Reported Value | Interpretation | Reference |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | Aquatic Organisms (estimated) | 68 L/kg | Low potential to bioconcentrate | epa.govnih.gov |
| Bioconcentration Factor (BCF) | Common Carp (B13450389) | < 2.5 L/kg | Low potential to bioconcentrate | canada.ca |
| Persistence in Water | Aquatic Environment | Expected to persist | Photolysis is moderate but variable | canada.cacanada.ca |
Metabolic and Biotransformation Research in Non Human Biological Systems
Uncoupling of Oxidative Phosphorylation Research
The principal mode of action for Dinoseb (B1670700) is the uncoupling of oxidative phosphorylation. canada.cacanada.ca This process delinks the transport of electrons within mitochondria from the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. canada.cawikipedia.org As a weak acid, Dinoseb can traverse lipid membranes, such as the inner mitochondrial membrane, in its undissociated form. wikipedia.org It transports protons from the intermembrane space into the mitochondrial matrix, dissipating the proton gradient that powers ATP synthase. wikipedia.orgwikipedia.org This action disrupts the cell's ability to produce ATP, leading to cell death. wikipedia.org
In isolated mitochondria, Dinoseb acts as a classic uncoupler. wikipedia.org It stimulates cellular metabolism and oxygen consumption while inhibiting ATP synthesis. wikipedia.org This occurs because the energy from the proton-motive force is dissipated as heat rather than being used by ATP synthase. wikipedia.org Studies on isolated rat liver mitochondria have shown that Dinoseb is a potent uncoupler, with a half-maximal stimulation of oxygen uptake occurring at a concentration of 0.28 µM. smolecule.com Besides its primary uncoupling action, Dinoseb is also a weak inhibitor of Complex II and Complex III in the mitochondrial respiratory chain. wikipedia.org In isolated rat hepatocytes, Dinoseb rapidly depletes cellular levels of ATP and NADH at micromolar concentrations, which is a thousand-fold lower than other herbicides like paraquat (B189505) and 2,4-D needed to produce similar effects. nih.gov This depletion of energy correlates with the onset of cell death. nih.gov
Table 1: Effects of Dinoseb on Isolated Rat Hepatocytes
| Parameter | Effect of Dinoseb | Concentration Range | Reference |
| Cellular ATP | Rapid depletion | Micromolar | nih.gov |
| Cellular NADH | Rapid depletion | Micromolar | nih.gov |
| Protein Thiols | ~20% depletion | Micromolar | nih.gov |
| GSH/GSSG Ratio | Moderate effects | Micromolar | nih.gov |
| Lipid Peroxidation | Moderate effects | Micromolar | nih.gov |
The uncoupling efficiency of dinitrophenols like Dinoseb is related to their chemical structure and the biological system being studied. epa.gov Research has shown that the toxicity and uncoupling action of these compounds can vary between different sources of mitochondria. epa.gov In studies with zebrafish embryos, Dinoseb exposure decreased both basal respiration and ATP-linked respiration, demonstrating its in-vivo uncoupling effect in an aquatic vertebrate model. researchgate.net In perfused rat livers, the concentration of Dinoseb required to inhibit processes like gluconeogenesis and ureagenesis (3.04 to 5.97 µM) was significantly higher than the concentration needed for uncoupling in isolated mitochondria (0.28 µM). smolecule.com This suggests that in a whole organ system, factors like distribution and metabolism influence its effective concentration. smolecule.com
Metabolism in Model Organisms and Environmental Species
Dinoseb undergoes biotransformation in various organisms, leading to a range of metabolites. researchgate.net The pathways of transformation are critical for understanding its persistence and impact in different environments.
In vertebrate models such as rats, Dinoseb is rapidly absorbed and metabolized. researchgate.net Studies using radiolabeled Dinoseb showed that after oral administration, 40-65% of the radioactivity is excreted in the urine and 30-40% in the feces. wikipedia.org The primary site of metabolism is the liver, where microsomal enzymes play a key role. researchgate.net
The main biotransformation pathways in the rat liver include:
Oxidation: This occurs on the methyl groups of the sec-butyl side chain. researchgate.net
Reduction: The ortho-nitro group of Dinoseb can be reduced by microsomal enzymes. researchgate.net
Conjugation: The resulting phenolic products from oxidation can undergo conjugation. researchgate.net
Despite the identification of these general pathways, many of the specific metabolites remain uncharacterized. researchgate.net In perfused rat liver studies, Dinoseb showed a high affinity for the hydrophobic regions of lipid bilayers, which facilitates its entry into cells and mitochondria to exert its uncoupling effects. smolecule.com
In plants, Dinoseb acts as a herbicide by inhibiting photosynthesis in addition to its uncoupling effects on respiration. wikipedia.org It blocks the electron flow from photosystem II to plastoquinone, which prevents the generation of a proton gradient needed for ATP synthesis and also halts the production of NADPH. wikipedia.org This dual attack on energy pathways leads to rapid cell death. wikipedia.org
Degradation of Dinoseb on plant surfaces can be significant. One study reported that 72% of Dinoseb applied to apple surfaces was lost within 28 days, with photolysis being a major degradation process. canada.ca However, translocation of Dinoseb within the plant via foliar or root uptake does not appear to be a significant pathway. canada.ca
Microorganisms play a crucial role in the environmental degradation of Dinoseb, particularly under anaerobic (oxygen-free) conditions. researchgate.net Anaerobic microbial consortia can degrade Dinoseb completely. researchgate.net The primary mechanism involves the reduction of the nitro groups to amino groups, which are then replaced by hydroxyl groups. researchgate.netnih.gov
Key steps in the microbial degradation pathway under reducing conditions include:
Nitro-group Reduction: The two nitro groups on the phenol (B47542) ring are sequentially reduced to amino groups. researchgate.netnih.gov
Deamination/Hydroxylation: The newly formed amino groups are replaced with hydroxyl groups. researchgate.netnih.gov
Formation of Intermediates: Depending on the pH and redox potential, these intermediates can exist as quinones or hydroquinones. researchgate.netnih.gov
Studies have shown that some bacterial consortia can degrade Dinoseb through non-sequential attacks on both the nitro groups and the side-chains. researchgate.net Certain strains of Clostridium are capable of degrading Dinoseb via co-metabolism. researchgate.net This microbial activity is essential for the bioremediation of soils and groundwater contaminated with this compound. researchgate.netresearchgate.net
Table 2: Summary of Dinoseb Biotransformation Pathways
| Organism/System | Primary Metabolic Pathway(s) | Key Enzymes/Processes | Resulting Products/Effects | Reference |
| Vertebrate Liver (Rat) | Oxidation of side-chain, Reduction of nitro-group, Conjugation | Microsomal enzymes | Oxidized and reduced metabolites, Conjugates | researchgate.net |
| Plants | Inhibition of Photosystem II, Photolysis on surfaces | Electron transport chain, Sunlight | Blocked ATP/NADPH synthesis, Degradation products | canada.cawikipedia.org |
| Anaerobic Microbes | Reduction of nitro-groups, Hydroxylation | Reductases | Amino and hydroxyl derivatives, Quinones | researchgate.netnih.gov |
Tracing of Metabolites and Excretion Pathways
The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the detailed tracking of a substance's fate within a biological system. While specific research focusing exclusively on Dinoseb-13C6 is limited in publicly available literature, extensive studies have been conducted using 14C-labeled dinoseb. The metabolic pathways and excretion dynamics are expected to be identical regardless of the carbon isotope used for labeling (13C or 14C). Therefore, the following sections are based on data from studies using 14C-labeled dinoseb to provide insights into the biotransformation and elimination of this compound in non-human biological systems.
Identification and Quantification of Metabolites in Non-Human Biological Samples using 13C Labeling
The biotransformation of dinoseb in mammals primarily involves the reduction of the nitro groups and oxidation of the sec-butyl side chain. Studies in rats and rabbits have identified several key metabolites, which would be detectable and quantifiable using 13C labeling coupled with techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. echemi.comnih.gov
Research has shown that following administration, dinoseb and its metabolites can be found in various tissues, including the liver, kidneys, spleen, and blood. nih.gov In pregnant mice, 14C-labeled dinoseb and its metabolites were found to cross the placental barrier and were detected in embryonic tissues, albeit at lower concentrations than in maternal tissues. nih.govwikipedia.org
The primary identified metabolites in the urine of rats and rabbits include:
2-(2-hydroxy-1-methylpropyl)-4,6-dinitrophenol : Formed through the hydroxylation of the sec-butyl side chain. echemi.comnih.gov
2-methyl-2-(2-hydroxy-3,5-dinitrophenyl)propionic acid : A product of further oxidation of the side chain. echemi.comnih.gov
2-amino-6-(1-methylpropyl)-4-nitrophenol : Resulting from the reduction of one of the nitro groups. echemi.comnih.gov
Glucuronide conjugates : Dinoseb and its hydroxylated metabolites can be conjugated with glucuronic acid to increase water solubility and facilitate excretion. echemi.comnih.gov
In a study on young carp (B13450389) exposed to dinobuton, a related compound, dinoseb itself was identified as a metabolite, accumulating in the fish tissue. echemi.comnih.gov This indicates that in some organisms, other dinitrophenol compounds can be biotransformed into dinoseb.
Table 1: Identified Metabolites of Dinoseb in Non-Human Mammals This table is based on data from studies using 14C-labeled dinoseb.
| Metabolite Name | Parent Compound | Biological Matrix | Model Organism |
| 2-(2-hydroxy-1-methylpropyl)-4,6-dinitrophenol | Dinoseb | Urine | Rats, Rabbits |
| 2-methyl-2-(2-hydroxy-3,5-dinitrophenyl)propionic acid | Dinoseb | Urine | Rats, Rabbits |
| 2-amino-6-(1-methylpropyl)-4-nitrophenol | Dinoseb | Urine | Rats, Rabbits |
| Dinoseb-glucuronide | Dinoseb | Urine | Rats, Rabbits |
| Dinoseb | Dinobuton | Tissue | Carp |
Excretion Dynamics and Mass Balance Studies in Model Organisms
Mass balance studies using radiolabeled dinoseb have provided quantitative data on its excretion from the body. These studies are crucial for understanding the rate and primary routes of elimination.
In one study, after a single oral administration of 14C-labeled dinoseb to rats, approximately 90% of the total radioactivity was recovered within 72 hours. epa.gov The primary route of excretion was via urine, accounting for about 65% of the administered dose, while feces accounted for approximately 25%. epa.gov
A similar study in mice also demonstrated that both urine and feces are significant excretion pathways. wikipedia.org Following a single oral dose, mice excreted roughly equal amounts in urine and feces. wikipedia.org The excretion kinetics in mice were found to be first-order. After a single oral dose, the elimination half-life (t1/2) was determined to be 34.6 hours. epa.gov The excretion was more rapid following intraperitoneal administration, with a half-life of 7.7 hours. epa.gov This difference suggests that the route of administration significantly influences the absorption and subsequent elimination of the compound. nih.govwikipedia.org
In adult female Fischer 344 rats, following dermal application of [14C]dinoseb, about 70% of the recovered dose was excreted in the urine and 16% in the feces within 120 hours. researchgate.net HPLC analysis of the urine confirmed that the parent compound was extensively metabolized. researchgate.net
Table 2: Excretion of 14C-Dinoseb Radioactivity in Rodents This table presents data from mass balance studies using 14C-labeled dinoseb.
| Model Organism | Administration Route | Time Frame | % in Urine | % in Feces | Total % Excreted | Source |
| Rat | Oral | 72 hours | ~65% | ~25% | ~90% | epa.gov |
| Mouse | Oral | 72 hours | ~37% | ~37% | ~74% | wikipedia.org |
| Rat (adult) | Dermal | 120 hours | ~70% | ~16% | ~86% | researchgate.net |
Ecological Impact Research
Mechanisms of Environmental Disruption in Aquatic Ecosystems
Dinoseb (B1670700) poses a significant risk to aquatic environments. canada.cacanada.ca Its chemical properties contribute to its persistence in water, where it can have immediate and long-term harmful effects on biological diversity. canada.cagazette.gc.ca
Dinoseb is highly hazardous to a wide range of aquatic organisms. canada.cacanada.ca The primary mechanism of its toxicity is the uncoupling of oxidative phosphorylation, a process that interferes with cellular energy synthesis. canada.casmolecule.com This disruption of a fundamental metabolic pathway can lead to a cascade of adverse effects.
Research has demonstrated that Dinoseb can cause embryotoxicity, abnormal development, and changes in metabolism, ultimately affecting survival and growth. canada.ca It has also been shown to bind to proteins and DNA, indicating a potential for broad-ranging cellular damage. canada.cacanada.ca The toxicity of Dinoseb to fish is well-documented, with studies showing it to be highly toxic at low concentrations. orst.edu The acidity of the water can influence its toxicity, with higher toxicity observed in more acidic environments. orst.eduwikipedia.org While Dinoseb is rapidly taken up by fish, it is also eliminated relatively quickly when the organism is returned to clean water, suggesting a low potential for bioaccumulation in fatty tissues. orst.edu However, it's important to note that Dinoseb can bind to plasma and proteins, a phenomenon that might not be fully captured by standard bioaccumulation tests. canada.cacanada.ca
Table 1: Documented Physiological and Biochemical Effects of Dinoseb on Aquatic Organisms
| Affected Process | Specific Effect | Organism Group |
| Cellular Respiration | Uncoupling of oxidative phosphorylation, inhibition of ATP synthesis canada.casmolecule.comwikipedia.org | General |
| Development | Embryotoxicity, abnormal development canada.ca | General |
| Growth | Changes in metabolism, reduced growth canada.ca | General |
| Reproduction | Reproductive effects canada.ca | General |
| Molecular Interactions | Binds to proteins and DNA canada.cacanada.ca | General |
This table is interactive. Click on the headers to sort.
Effects on Terrestrial Ecosystem Components
The impact of Dinoseb extends to terrestrial environments, affecting both soil life and plant communities.
Limited ecotoxicity data exists for Dinoseb's effects on soil organisms. canada.ca However, given its reactive nature, it is presumed to be hazardous to these organisms as well. canada.ca One study on springtails (Folsomia candida) showed complex, time-dependent effects. Short-term exposure led to increased weight, lipid, and protein content, suggesting a hormetic effect where a low dose stimulates a positive response. However, prolonged exposure resulted in a decrease in these parameters. canada.ca
Dinoseb can also impact soil microbial communities, which are essential for nutrient cycling and soil health. mdpi.com Some research indicates that Dinoseb can inhibit the activity of nitrogen-fixing bacteria. mdpi.com The biodegradation of Dinoseb in soil is influenced by various factors, including soil type and the presence of other chemicals like nitrates, which can inhibit its breakdown. nih.gov The rate of degradation appears to be higher in silt-loam soils compared to loamy-sand soils and is correlated with the number of bacteria present. nih.gov
As a herbicide, Dinoseb is designed to be toxic to plants. canada.caepa.gov Its primary mode of action in plants is the inhibition of photosynthesis. wikipedia.org It disrupts the electron flow in photosystem II, preventing the production of ATP and NADPH, which are vital for carbon dioxide fixation and glucose synthesis. wikipedia.org This ultimately leads to cell death. wikipedia.org From an ecotoxicological standpoint, the concern lies in its impact on non-target plant species, which can alter plant community composition and affect the organisms that depend on them. Most available studies focus on its efficacy as a herbicide, examining effects on seed emergence and growth of target weeds. canada.cacanada.ca
Table 2: Ecotoxicological Effects of Dinoseb on Terrestrial Components
| Ecosystem Component | Observed Effect |
| Soil Invertebrates (Springtails) | Initial increase followed by a decrease in weight, lipid, and protein content with prolonged exposure. canada.ca |
| Soil Microbes | Inhibition of nitrogenase activity. mdpi.com Biodegradation rates vary with soil type and microbial populations. nih.gov |
| Non-Target Plants | Inhibition of photosynthesis, leading to cell death. wikipedia.org |
This table is interactive. Click on the headers to sort.
Advanced Approaches in Ecotoxicological Pathway Elucidation
Understanding the precise molecular pathways through which Dinoseb exerts its toxic effects is crucial for a comprehensive risk assessment. Advanced analytical and computational techniques are being employed to elucidate these pathways. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are used for the detection and identification of chemicals and their transformation products in environmental and biological samples. acs.org
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, are used to predict the toxicity of chemicals based on their molecular structure. canada.caresearchgate.net These models, along with in vitro assays, provide valuable data that complements traditional in vivo toxicity testing. canada.ca For dinitrophenolic herbicides like Dinoseb, research is ongoing to better understand their complex interactions with biological systems, including their potential to disrupt cellular calcium signaling, which may contribute to neurotoxicity. researchgate.net The integration of these advanced methods provides a more detailed picture of the ecotoxicological risks associated with Dinoseb.
Table of Compound Names
| Common Name | IUPAC Name |
| Dinoseb | 2-(1-methylpropyl)-4,6-dinitrophenol |
| Dinoseb-13C6 | 2-(1-methylpropyl)-4,6-dinitrophenol-13C6 |
| Dinoseb acetate (B1210297) | 2-(1-methylpropyl)-4,6-dinitrophenyl acetate |
| 2,4-dinitrophenol | 2,4-dinitrophenol |
| ioxynil | 4-hydroxy-3,5-diiodobenzonitrile |
| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) | (2,4,5-trichlorophenoxy)acetic acid |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | (4-chloro-2-methylphenoxy)acetic acid |
| DNOC | 2-methyl-4,6-dinitrophenol |
| Rotenone | (2R,6aS,12aS)-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |
| Malathion | diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate |
| Cyhalothrin | (RS)-α-cyano-3-phenoxybenzyl (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate |
| MPP+ | 1-methyl-4-phenylpyridin-1-ium |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate |
| alpha-cypermethrin | a racemate comprising (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (R)-α-cyano-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate |
| Endosulfan | 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine 3-oxide |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-1-benzofuran-7-yl methylcarbamate |
| Phorate | O,O-diethyl S-(ethylthiomethyl) phosphorodithioate |
| Disulfoton | O,O-diethyl S-[2-(ethylthio)ethyl] phosphorodithioate |
| Monocrotophos | dimethyl (E)-2-(methylcarbamoyl)-1-methylvinyl phosphate |
| Cypermethrin | (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate |
| Fenvalerate | (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate |
| Metazachlor | 2-chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide |
| Dinoterb | 2-(2-methyl-2-propanyl)-4,6-dinitrophenol |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea |
| Hexazinone | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione |
| Sulfometuron-methyl | methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate |
| Bavistin | methyl benzimidazol-2-ylcarbamate |
| Tebuconazole | (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol |
| Fenitrothion | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate |
| Imidacloprid | (E)-1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine |
Application of Stable Isotope Resolved Metabolomics in Ecotoxicology
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used in ecotoxicology to trace the metabolic fate of environmental contaminants within an organism and understand their mechanisms of toxicity. This approach utilizes compounds labeled with stable isotopes, such as Carbon-13 (¹³C), to follow their transformation through various metabolic pathways. researchgate.net For a compound like Dinoseb, using its isotopically labeled form, Dinoseb-¹³C₆, allows researchers to precisely track the carbon atoms from the Dinoseb molecule as they are incorporated into different metabolites.
The fundamental principle of SIRM involves introducing the labeled compound (e.g., Dinoseb-¹³C₆) into a biological system, such as an organism or a cell culture, and then using advanced analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the labeled metabolites. researchgate.netnih.gov This provides a dynamic view of how the organism's metabolism is perturbed by the xenobiotic. By identifying which metabolic pathways are altered, scientists can gain insights into the specific cellular processes affected by the toxicant. scholaris.ca
In the context of ecotoxicology, SIRM studies with Dinoseb-¹³C₆ can reveal how this herbicide impacts energy metabolism, amino acid synthesis, and other critical pathways in non-target organisms like algae, fish, or soil microorganisms. nih.gov For instance, Dinoseb is known to be an uncoupler of oxidative phosphorylation, a process central to cellular energy (ATP) production. epa.gov A SIRM study could quantitatively demonstrate how the carbon from Dinoseb-¹³C₆ or its metabolites interferes with the Krebs cycle and glycolysis, providing detailed evidence of its toxic action at a molecular level. nih.gov While studies have historically used radiolabels like ¹⁴C-Dinoseb to trace distribution in tissues, modern SIRM offers a safer and more detailed analysis of metabolic flux. wikipedia.org
Table 1: Illustrative Application of Dinoseb-¹³C₆ in a Stable Isotope-Resolved Metabolomics (SIRM) Study
This table outlines a hypothetical SIRM experiment to assess the metabolic impact of Dinoseb on a model aquatic organism, such as the water flea (Daphnia magna).
| Experimental Step | Description | Rationale |
| 1. Tracer Introduction | Daphnia magna populations are exposed to a controlled concentration of Dinoseb-¹³C₆ in their aquatic environment. | To introduce the isotopically labeled toxicant into the biological system. |
| 2. Time-Course Sampling | Organisms are sampled at various time points following exposure (e.g., 1h, 6h, 24h). | To capture the dynamic changes in metabolic pathways over time. |
| 3. Metabolite Extraction | Polar and non-polar metabolites are extracted from the sampled organisms using a solvent-based method. | To isolate the small molecules that are the intermediates and products of metabolism. |
| 4. Analytical Detection | Extracts are analyzed using high-resolution mass spectrometry (LC-MS) or NMR spectroscopy. | To identify and quantify the ¹³C-labeled metabolites derived from Dinoseb-¹³C₆. |
| 5. Pathway Analysis | The pattern and extent of ¹³C incorporation into various metabolites (e.g., amino acids, organic acids, lipids) are mapped onto known metabolic pathways. | To determine which specific cellular functions are disrupted by Dinoseb exposure. |
Quantitative Structure-Activity Relationship (QSAR) Modeling in Environmental Hazard Assessment
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in environmental science to predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. ecetoc.org For pesticides like Dinoseb, QSAR models are invaluable tools for environmental hazard and risk assessment, especially when empirical data are limited or when screening new or existing chemicals. canada.cacanada.ca These models establish a mathematical relationship between the chemical structure (described by molecular descriptors) and a specific biological activity or property (e.g., toxicity to fish, potential for bioaccumulation). nih.govresearchgate.net
The development of a QSAR model involves several key steps. First, a "training set" of chemicals with known activities (e.g., measured aquatic toxicity) is selected. ecetoc.org Then, a wide range of molecular descriptors is calculated for each chemical, representing its structural, electronic, and physicochemical properties. Finally, statistical methods are used to build a model that best correlates these descriptors with the observed activity. nih.gov
In the environmental hazard assessment of Dinoseb, QSAR models can predict several key endpoints:
Toxicity to Non-Target Organisms: Models can estimate the acute toxicity (e.g., LC₅₀) of Dinoseb to aquatic organisms like fish and invertebrates. canada.cacanada.ca
Persistence and Degradation: QSAR can predict the potential for Dinoseb to persist in the environment by estimating its biodegradability or half-life in water, soil, and air. canada.ca
Bioaccumulation Potential: By predicting properties like the octanol-water partition coefficient (log P), QSAR models can assess the likelihood of Dinoseb accumulating in the tissues of organisms. researchgate.net
The Canadian Environmental Protection Act (CEPA) assessment of Dinoseb, for example, utilized QSAR modeling as a line of evidence to conclude that the substance poses a risk of harm to aquatic organisms. canada.ca Such models provide a rapid and cost-effective means to fill data gaps and prioritize chemicals for further empirical testing, forming a critical component of modern regulatory toxicology. ecetoc.org
Table 2: QSAR Predictions for Environmental Hazard Assessment of Dinoseb
This table summarizes the types of endpoints for Dinoseb that can be estimated using QSAR models and their relevance for environmental assessment.
| Predicted Endpoint | Description | Relevance to Hazard Assessment |
| Aquatic Toxicity (e.g., Fish LC₅₀) | The concentration of Dinoseb that is lethal to 50% of a test fish population over a specific time (e.g., 96 hours). orst.edu | Crucial for determining the risk to aquatic ecosystems and setting water quality guidelines. canada.ca |
| Persistence (e.g., Half-life in water) | The time it takes for half of the amount of Dinoseb to be degraded in an aquatic environment. | Indicates the potential for long-term exposure and transport in the environment. herts.ac.uk |
| Bioaccumulation Factor (BCF) | A measure of the extent to which Dinoseb is absorbed by an organism from water. | Helps assess the risk of the chemical accumulating in food webs. orst.edu |
| Soil Adsorption Coefficient (Koc) | Predicts how strongly Dinoseb will bind to organic matter in soil. | Determines the mobility of the compound in soil and its potential to leach into groundwater. epa.gov |
| Mutagenicity/Carcinogenicity | Predicts the potential of the chemical structure to cause genetic mutations or cancer. | Used as a screening tool to identify potential long-term health hazards for wildlife and humans. researchgate.net |
Regulatory Science and Environmental Monitoring Research
Development of Analytical Methods for Environmental Monitoring
The ability to detect and quantify dinoseb (B1670700) at trace levels in complex environmental matrices like water and soil is paramount for effective monitoring and risk assessment. Dinoseb-13C6 is central to the development and validation of these sophisticated analytical methods.
Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed for the trace-level detection of pesticides like dinoseb in environmental samples. econference.io The validation of these methods is crucial to ensure the data is accurate, precise, and defensible. The use of a stable, isotopically labeled internal standard, such as this compound, is a key component of this validation process. hubspotusercontent00.netepa.gov
Isotope dilution mass spectrometry, which uses compounds like this compound, is a gold-standard technique. It involves adding a known quantity of the labeled standard to a sample before extraction and analysis. Because this compound is chemically identical to dinoseb, it behaves the same way during sample preparation and analysis. Any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native compound to its labeled counterpart, analysts can correct for matrix interferences and recovery losses, leading to highly accurate quantification. hubspotusercontent00.netepa.gov
Methods like EPA 8321 are designed for analyzing challenging compounds such as chlorinated phenoxyacid herbicides. hubspotusercontent00.netclu-in.org The development of these methods often involves demonstrating acceptable performance across various matrices. For instance, a study comparing a newer LC-MS/MS method with the traditional EPA 8151 GC method for herbicides in soil showed that the LC-MS/MS approach yielded results closer to the assigned value, especially for dinoseb. econference.io
Table 1: Performance Characteristics of an LC-MS/MS Method for Herbicide Analysis
This table presents typical validation data for an analytical method used for detecting herbicides, illustrating the performance metrics achieved. The use of an internal standard like this compound is critical for achieving such high accuracy and precision.
Data compiled from representative values found in sources econference.ioresearchgate.net.
A Certified Reference Material (CRM) is a standard of the highest quality, produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com These materials are essential for calibrating analytical instruments, validating methods, and ensuring the quality and traceability of measurement results in environmental laboratories. sigmaaldrich.comlgcstandards.com
This compound is available as a CRM and is used as a calibrant and internal standard for chromatographic techniques. sigmaaldrich.comaccustandard.com Its use allows laboratories to achieve the highest level of accuracy in their quantification of dinoseb. By providing a stable, well-characterized material with a certified concentration, CRMs of isotopically labeled compounds enable labs to produce reliable data that can be compared across different studies and jurisdictions, which is vital for regulatory compliance and environmental assessment. lgcstandards.compublications.gc.ca
Research on Environmental Quality Assessment
Assessing the quality of the environment involves understanding the behavior of contaminants, including how long they persist and whether they accumulate in organisms. This compound facilitates the generation of precise monitoring data required for these assessments.
Research into the environmental fate of dinoseb has been conducted to determine its persistence and potential for bioaccumulation. These studies rely on the accurate measurement of dinoseb concentrations in various environmental compartments, a task for which this compound is an essential analytical tool.
Persistence: Dinoseb is considered to be persistent in water, where it hydrolyzes slowly and is not readily biodegradable. canada.cacanada.ca Photodegradation can occur in surface waters, but its rate depends on factors like water depth and turbidity. canada.caepa.gov In soil, dinoseb shows low persistence, with reported field half-lives ranging from 5 to 31 days under most conditions. orst.edu However, a screening assessment by the Canadian government concluded that dinoseb meets the persistence criteria as set out in the Persistence and Bioaccumulation Regulations of the Canadian Environmental Protection Act (CEPA). canada.cacanada.ca
Bioaccumulation: Dinoseb is not expected to significantly bioaccumulate in aquatic organisms. canada.cacanada.ca Experimental data show a low potential for bioconcentration, and the compound is rapidly eliminated from fish when they are moved to clean water. publications.gc.caorst.edu The estimated bioconcentration factor (BCF) is low, further suggesting it does not pose a significant risk for bioaccumulation. epa.govorst.edu Consequently, it has been determined that dinoseb does not meet the bioaccumulation criteria as defined by CEPA regulations. canada.cacanada.ca
Monitoring programs track the concentration of contaminants over time to assess trends and the effectiveness of regulations. The use of this compound in analytical methods ensures that this monitoring data is reliable for trend analysis.
Historically, environmental monitoring for dinoseb was conducted when it was actively used as a herbicide. canada.cacanada.ca After its use was discontinued (B1498344) in many countries, monitoring became less frequent. For example, in Canada, there is limited current monitoring data for dinoseb in surface water, sediment, or soil. canada.ca However, recent specialized studies continue to detect its presence. A 2024 study using non-targeted screening on recycled textiles detected dinoseb in 69% of the samples analyzed. acs.org Such findings highlight the ongoing need for sensitive and accurate monitoring, which is made possible through methods utilizing standards like this compound.
International and National Regulatory Frameworks for Environmental Contaminant Management
The regulation of hazardous chemicals like dinoseb is managed through a combination of international agreements and national laws. These frameworks create the legal impetus for the monitoring activities that rely on analytical tools like this compound.
International Frameworks:
Rotterdam Convention: Dinoseb and its salts and esters are listed in Annex III of the Rotterdam Convention as chemicals subject to the Prior Informed Consent (PIC) procedure for pesticide uses. gazette.gc.cacanada.ca This means that countries must be notified and give their consent before the chemical can be imported. canada.ca
Organisation for Economic Co-operation and Development (OECD): Dinoseb was assessed by the OECD, which concluded it was a candidate for further work due to its hazard to the environment. canada.cagazette.gc.ca
National Frameworks:
Canada: The use of dinoseb as an herbicide has been prohibited since 2001. canada.ca A 2021 screening assessment concluded that dinoseb is harmful to the environment and meets the criteria for a toxic substance under paragraph 64(a) of the Canadian Environmental Protection Act, 1999 (CEPA). canada.cagazette.gc.ca This led to an order adding dinoseb to the List of Toxic Substances in Schedule 1 of the Act. gazette.gc.ca
United States: The U.S. Environmental Protection Agency (EPA) banned the use of dinoseb as a pesticide in 1986. sigmaaldrich.com It is listed as a banned or severely restricted pesticide and is a registered pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). gazette.gc.cacanada.ca The Safe Drinking Water Act specifies a maximum contaminant level for dinoseb. gazette.gc.ca
European Union: The EU has not approved dinoseb for use as a plant protection product. sigmaaldrich.com It is subject to the Classification, Labelling and Packaging (CLP) Regulation and is prohibited in cosmetic products. gazette.gc.ca A default maximum residue limit (MRL) is set for its presence in food products. sigmaaldrich.com
Table 2: Compound Names Mentioned in this Article
Scientific Basis for Environmental Hazard Classification and Risk Assessment
The environmental hazard and risk assessment of the chemical compound Dinoseb are established through extensive research into its environmental fate, persistence, bioaccumulation potential, and ecotoxicity. While this assessment focuses on Dinoseb, the isotopically labeled compound, this compound, serves as a critical analytical tool. This compound is used as an internal standard in environmental monitoring to ensure accurate quantification of Dinoseb in various environmental matrices like water and soil. dksh.krmarlborough.govt.nzclu-in.org This allows for reliable data collection, which forms the scientific basis for regulatory decisions and risk management strategies.
Environmental Fate and Persistence
The environmental behavior of Dinoseb is a key factor in its hazard classification. It is characterized by its potential to persist in certain environmental compartments.
Water: Dinoseb is expected to persist in water. canada.ca It does not hydrolyze rapidly and is not readily biodegradable. canada.ca While photolytic degradation can occur at a moderate rate, its effectiveness depends on factors like water depth and turbidity. canada.ca The estimated half-life for photodegradation in surface water is between 14 and 18 days. epa.gov Volatilization from water is considered a slow process. epa.gov Due to its persistence and potential for long-range transport in water, even low levels of release can pose a risk. canada.ca
Soil: In soil, Dinoseb is expected to biodegrade slowly and has a high potential for leaching into groundwater due to weak binding, particularly in non-clay soils. epa.govherts.ac.uk However, it may bind more strongly to clay soils, especially at acidic pH. epa.gov The half-life of dinoseb in sandy loam soil was estimated to be about 100 days in the absence of volatilization. epa.gov
Air: Dinoseb is considered slightly persistent in air, with a predicted atmospheric half-life of about 2.56 days due to its reaction with photochemically generated hydroxyl radicals. canada.caepa.gov However, significant releases to the air are not expected to be a primary transport pathway. canada.ca
Physicochemical Properties of Dinoseb
| Property | Value | Source |
|---|---|---|
| CAS Number | 88-85-7 | epa.govwikipedia.org |
| Molecular Formula | C10H12N2O5 | wikipedia.orgcymitquimica.com |
| Molar Mass | 240.215 g·mol−1 | wikipedia.org |
| Melting Point | 38–42 °C | epa.govwikipedia.org |
| Water Solubility | 52 mg/L at 25 °C | epa.gov |
| Vapor Pressure | 1 mm Hg at 151.1 °C; 0.007 Pa at 20°C | epa.govilo.org |
| Soil Sorption Coefficient (Koc) | 124 (measured) | epa.gov |
| Octanol/Water Partition Coefficient (log Pow) | 3.69 | ilo.org |
Bioaccumulation and Ecotoxicity
Dinoseb's primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts energy synthesis in organisms. canada.caepa.gov This mechanism contributes to its high toxicity across a range of species.
Bioaccumulation: There is consistent evidence indicating that Dinoseb has a low potential for bioaccumulation in aquatic species. canada.cacanada.ca An estimated bioconcentration factor (BCF) of 68 supports the assessment that it is not expected to significantly bioconcentrate in aquatic organisms. epa.gov It also does not meet the bioaccumulation criteria as defined by the Persistence and Bioaccumulation Regulations of CEPA 1999. canada.ca
Aquatic Organisms: Dinoseb is classified as very toxic to aquatic life. ilo.orgitcilo.org Both acute and chronic toxicity to aquatic organisms are well-characterized, with studies showing adverse effects at very low concentrations. canada.cacanada.ca The substance may cause long-term negative effects in the aquatic environment. ilo.orgitcilo.org The toxicity of dinoseb to fish increases in more acidic water. wikipedia.org
Birds and Mammals: The compound is also highly toxic to birds and mammals. herts.ac.ukcanada.caitcilo.org It is known to have effects on reproduction (embryotoxicity), survival, and growth. canada.cacanada.ca
Ecotoxicity of Dinoseb
| Organism | Test | Result | Source |
|---|---|---|---|
| Cutthroat trout (Salmo clarki) | 96-hr LC50 | 67 µg/L | nih.gov |
| Coho Salmon (Yearling) | 96-hr LC50 | 100 µg/L | nih.gov |
| Catfish | 96-hr LC50 | 118 ppb | nih.gov |
| Birds | Acute Oral LD50 | 7–9 mg/kg | wikipedia.org |
| Rat (male, adult) | Oral LD50 | 27 mg/kg | nih.gov |
| Rat | Dermal LD50 | 80 mg/kg | wikipedia.org |
Environmental Risk Assessment
While Dinoseb was historically used as a pesticide, its registration for this use was discontinued in Canada and the United States due to health and environmental concerns. canada.cacanada.ca Current risk assessments focus on potential releases from industrial uses, such as its application as a polymerization retarder. canada.cacanada.ca Although monitoring data shows limited current detection in Canadian surface waters, the high hazard potential of the substance means that any release is a concern. canada.ca Given these lines of evidence, the Government of Canada concluded that dinoseb is entering or may enter the environment at concentrations that may be harmful. canada.ca
Future Research Directions and Emerging Applications
Integration of Multi-Omics Technologies for Holistic Environmental Assessment
The integration of stable isotope labeling with multi-omics technologies (proteomics, metabolomics, transcriptomics) represents a frontier in ecotoxicology. Using Dinoseb-13C6 as a tracer in these integrated studies can provide an unprecedented, systems-level understanding of the biological responses of organisms and microbial communities to Dinoseb (B1670700) exposure.
In stable isotope-resolved metabolomics (SIRM), organisms or microbial consortia are exposed to this compound. nih.govcreative-proteomics.com The ¹³C label is incorporated into various metabolites as the parent compound is processed, allowing researchers to trace the metabolic fate of Dinoseb with high precision. creative-proteomics.comnih.gov This approach can reveal not only the primary degradation products but also the subtle downstream effects on central metabolic pathways, such as glycolysis, the TCA cycle, and amino acid synthesis. nih.govcreative-proteomics.com
Similarly, in quantitative proteomics, stable isotopes are widely used to track changes in protein expression. core.ac.uk By exposing an environmental system to this compound, researchers can correlate the biotransformation of the herbicide with changes in the proteome of affected organisms. This could identify specific enzymes responsible for Dinoseb degradation and reveal proteins involved in stress response, detoxification, and cellular repair mechanisms. Combining these datasets provides a holistic view, linking the chemical transformation of the pollutant to the functional response of the biological system.
Table 1: Conceptual Framework for Integrating this compound with Multi-Omics
| Omics Technology | Information Gained Using this compound | Contribution to Holistic Assessment |
|---|---|---|
| Metabolomics (SIRM) | Tracing the incorporation of ¹³C into metabolic networks; identification of novel degradation products and affected pathways. nih.govcreative-proteomics.com | Reveals the direct metabolic fate of Dinoseb and its impact on cellular biochemistry. |
| Proteomics | Quantification of changes in protein expression in response to exposure; identification of enzymes involved in degradation and stress response. core.ac.uk | Links exposure to functional changes at the protein level, identifying mechanisms of toxicity and detoxification. |
| Transcriptomics | Analysis of gene expression changes to identify genes that are up- or down-regulated upon exposure to Dinoseb. | Provides insight into the genetic and regulatory responses to Dinoseb, offering early indicators of stress. |
| Genomics/Metagenomics | Coupled with Stable Isotope Probing (SIP), identifies specific microorganisms responsible for this compound degradation within a community. nih.gov | Pinpoints the key players in bioremediation and their genetic potential. |
Novel Applications of Isotopic Tracers in Environmental Forensics and Source Apportionment
This compound serves as a powerful tool in environmental forensics, enabling the unambiguous tracing of Dinoseb contamination from its source to its ultimate fate in the environment. nih.goviaea.org This application is distinct from Compound-Specific Isotope Analysis (CSIA), which measures natural variations in isotope ratios. While CSIA is effective for tracking large-scale contamination and degradation processes, the intentional introduction of a heavily labeled compound like this compound allows for highly sensitive and specific tracking in localized, controlled studies. nih.govcopernicus.org
In source apportionment, this compound can be used to distinguish between different potential sources of contamination in a watershed or agricultural area. fastercapital.com For example, by applying this compound to a specific field, researchers can precisely track its movement via runoff, leaching, and atmospheric deposition, quantifying its contribution to contamination in nearby water bodies relative to other sources.
Furthermore, isotopic tracers are critical for understanding the transformation and degradation of pesticides. nih.gov As Dinoseb degrades, the resulting products will carry the ¹³C signature, allowing for the confident identification of metabolites and the elucidation of degradation pathways in complex environmental matrices. This helps differentiate biotic from abiotic degradation processes and determines the persistence of the compound and its byproducts. copernicus.org
Methodological Advancements in Stable Isotope Analysis for Complex Environmental Matrices
The effectiveness of using this compound as a tracer is contingent on the ability to accurately detect and quantify it, along with its ¹³C-labeled metabolites, in complex environmental samples such as soil, sediment, and water. nerc.ac.uk Recent advancements in analytical instrumentation, particularly high-resolution mass spectrometry (HRMS) like Orbitrap MS, have significantly enhanced the capabilities of stable isotope analysis. acs.orgscispace.com
These advanced instruments offer exceptional mass accuracy and resolving power, making it possible to distinguish labeled compounds from the vast number of naturally occurring organic molecules in environmental samples. acs.org This reduces matrix interference and improves detection limits, which is crucial for tracking trace levels of Dinoseb and its transformation products. scispace.com
Future research will focus on optimizing extraction and cleanup protocols for these complex matrices to ensure high recovery of this compound and its metabolites. Furthermore, the coupling of advanced separation techniques, such as multidimensional liquid chromatography (LC) or gas chromatography (GC), with HRMS will enable more comprehensive analysis, allowing for the separation and identification of a wider range of labeled compounds simultaneously. wiley.com
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Advancement | Relevance to this compound Analysis |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolving power (e.g., Orbitrap, FT-ICR MS). acs.orgscispace.com | Enables confident identification of ¹³C-labeled compounds and differentiation from isobaric interferences in complex matrices. |
| Tandem Mass Spectrometry (MS/MS) | Allows for structural elucidation of unknown labeled metabolites by fragmenting the parent ion. | Confirms the identity of transformation products by linking their structure back to the original labeled Dinoseb molecule. |
| Gas/Liquid Chromatography (GC/LC) | Development of more efficient columns and multi-dimensional separation techniques. | Improves separation of this compound and its various metabolites from co-extracted matrix components. |
| Isotope Ratio Mass Spectrometry (IRMS) | Coupled with GC (GC-C-IRMS), it precisely measures isotope ratios in specific compounds. nih.gov | Can be used to track the fate of the ¹³C label and quantify isotopic fractionation during degradation processes. nih.gov |
Computational Modeling and Simulation of Environmental Processes Involving Dinoseb and its Labeled Analogs
Computational models are essential tools for predicting the environmental fate and transport of pesticides. science.govresearchgate.net However, the accuracy of these models is highly dependent on the quality of the input parameters, such as degradation rates, partition coefficients, and plant uptake factors. nih.gov Studies using this compound can provide highly accurate, empirically derived data to develop, calibrate, and validate these models.
By conducting controlled experiments (e.g., in laboratory microcosms or field lysimeters) with this compound, researchers can precisely measure key environmental processes. For instance, the rate of microbial degradation in soil can be quantified by tracking the conversion of this compound to ¹³CO₂. researchgate.net The uptake and metabolism of Dinoseb by plants can be determined by measuring the concentration of ¹³C-labeled compounds in plant tissues over time. nih.gov
This high-quality data can then be used to refine existing environmental fate models or to develop new models that more accurately simulate the behavior of Dinoseb in specific environments. nih.gov Simulating the degradation pathways based on metabolites identified in tracer studies can also enhance the predictive power of models regarding the formation and persistence of potentially harmful byproducts. researchgate.netscispace.com
Table 3: Contribution of this compound Studies to Environmental Modeling
| Model Parameter | How this compound Provides Data | Impact on Model Accuracy |
|---|---|---|
| Degradation Rate (Soil, Water) | Direct measurement of the disappearance of the parent ¹³C-labeled compound and appearance of ¹³C-labeled metabolites or ¹³CO₂. researchgate.net | Provides process-specific rate constants (e.g., biodegradation vs. photodegradation), improving prediction of persistence. |
| Metabolic Pathways | Unambiguous identification of transformation products carrying the ¹³C label. | Allows for the inclusion of metabolite formation and decay in risk assessment models. |
| Plant Uptake & Translocation | Quantification of ¹³C-labeled compounds in different plant tissues (roots, stems, leaves) over time. nih.gov | Improves prediction of residue levels in crops and potential dietary exposure. |
| Leaching and Runoff | Tracing the movement of the ¹³C label through soil columns and in surface runoff water. | Enhances the accuracy of models predicting water contamination risk. |
| Bioaccumulation | Measuring the incorporation of the ¹³C label into aquatic or terrestrial organisms. | Provides precise data for calibrating food web and bioaccumulation models. |
Research on Remediation Technologies and Their Efficacy Using this compound as a Probe
Developing and optimizing effective remediation technologies for Dinoseb-contaminated sites is a critical environmental goal. nih.gov this compound can serve as an ideal probe to evaluate the performance of these technologies, providing clear and quantitative evidence of contaminant destruction. nih.gov
In bioremediation studies, Stable Isotope Probing (SIP) with this compound can be used to identify the specific microorganisms responsible for its degradation. nih.gov By tracking the ¹³C label into the DNA, RNA, or phospholipids (B1166683) of microorganisms, researchers can pinpoint the key players in the microbial community that are actively metabolizing the herbicide. nih.govnih.gov This knowledge can be used to optimize conditions for biostimulation or to develop bioaugmentation strategies with highly effective microbial strains.
For other remediation methods, such as advanced oxidation processes (AOPs) or phytoremediation, this compound acts as a powerful tracer to confirm mineralization and assess efficiency. nih.govitrcweb.org By monitoring the disappearance of the labeled parent compound and the appearance of labeled intermediates and final products (like ¹³CO₂), researchers can perform a complete mass balance. This allows for a precise quantification of the remediation efficiency and helps to identify any persistent or toxic byproducts that may be formed during treatment.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying Dinoseb-13C6 in environmental matrices, and how should experimental parameters be optimized?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution for precise quantification. Optimize extraction protocols (e.g., solid-phase extraction) to account for matrix effects in soil or water samples. Validate methods via spike-recovery experiments and calibration curves with certified reference materials .
Q. How does the isotopic labeling of this compound influence its physicochemical properties compared to unlabeled Dinoseb?
- Methodological Answer : Conduct comparative studies using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) to assess melting points, solubility, and stability. Control variables such as solvent polarity and temperature to isolate isotopic effects .
Q. What are the primary metabolic pathways of this compound in microbial systems, and how can stable isotope probing (SIP) clarify these pathways?
- Methodological Answer : Combine SIP with high-resolution mass spectrometry (HRMS) to trace 13C incorporation into microbial biomass. Use metagenomic sequencing to identify degradative genes, ensuring experimental controls for cross-feeding artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported degradation rates of this compound across different environmental conditions?
- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., pH, organic matter content). Design controlled microcosm experiments replicating extreme conditions, using kinetic modeling (e.g., first-order decay equations) to isolate rate-limiting factors .
Q. What statistical frameworks are optimal for analyzing contradictory data on this compound’s ecotoxicological impacts across trophic levels?
- Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., algae, daphnia, and fish toxicity studies). Use sensitivity analysis to weigh evidence strength and identify critical data gaps requiring further validation .
Q. How can theoretical frameworks from environmental chemistry guide the design of this compound photodegradation studies?
- Methodological Answer : Align experiments with the "QSPR" (Quantitative Structure-Property Relationship) framework to predict reactivity under UV irradiation. Validate predictions using time-resolved laser spectroscopy to track intermediate radical formation .
Q. What experimental controls are critical when investigating this compound’s adsorption-desorption hysteresis in soil systems?
- Methodological Answer : Implement batch equilibration studies with pre-treated soils (e.g., organic carbon removal) to isolate adsorption mechanisms. Use isotopic fractionation analysis to distinguish between reversible and irreversible binding .
Q. How can researchers leverage multi-omics approaches to elucidate this compound’s mode of action in non-target organisms?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic data using network analysis tools (e.g., WGCNA). Apply pathway enrichment analysis to identify dysregulated biological processes, with rigorous false-discovery-rate (FDR) correction for multi-omics datasets .
Methodological Considerations
- Data Validation : Cross-reference LC-MS/MS results with gas chromatography (GC) or capillary electrophoresis (CE) to confirm analyte identity, especially in complex matrices .
- Theoretical Alignment : Ground hypotheses in established theories (e.g., transition state theory for degradation kinetics) to ensure mechanistic relevance .
- Reproducibility : Document all protocols in line with FAIR (Findable, Accessible, Interoperable, Reusable) principles, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
